molecular formula C17H18N2O4S B10969133 5-[(5-Benzyl-3-carbamoylthiophen-2-yl)amino]-5-oxopentanoic acid

5-[(5-Benzyl-3-carbamoylthiophen-2-yl)amino]-5-oxopentanoic acid

Cat. No.: B10969133
M. Wt: 346.4 g/mol
InChI Key: FVXXZQSVXDPYJW-UHFFFAOYSA-N
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Description

5-{[3-(AMINOCARBONYL)-5-BENZYL-2-THIENYL]AMINO}-5-OXOPENTANOIC ACID is a complex organic compound with a molecular formula of C19H20N2O4S

Preparation Methods

The synthesis of 5-{[3-(AMINOCARBONYL)-5-BENZYL-2-THIENYL]AMINO}-5-OXOPENTANOIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thienyl Intermediate: The synthesis begins with the preparation of the thienyl intermediate through a series of reactions involving thiophene derivatives.

    Introduction of the Benzyl Group: The benzyl group is introduced via a Friedel-Crafts alkylation reaction, using benzyl chloride and a suitable catalyst.

    Aminocarbonylation: The aminocarbonyl group is introduced through a reaction with an appropriate amine and carbonyl source, such as phosgene or carbonyldiimidazole.

    Final Coupling: The final step involves coupling the thienyl intermediate with the aminocarbonylated benzyl derivative under specific conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

5-{[3-(AMINOCARBONYL)-5-BENZYL-2-THIENYL]AMINO}-5-OXOPENTANOIC ACID undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-{[3-(AMINOCARBONYL)-5-BENZYL-2-THIENYL]AMINO}-5-OXOPENTANOIC ACID has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 5-{[3-(AMINOCARBONYL)-5-BENZYL-2-THIENYL]AMINO}-5-OXOPENTANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

5-{[3-(AMINOCARBONYL)-5-BENZYL-2-THIENYL]AMINO}-5-OXOPENTANOIC ACID can be compared with similar compounds, such as:

The uniqueness of 5-{[3-(AMINOCARBONYL)-5-BENZYL-2-THIENYL]AMINO}-5-OXOPENTANOIC ACID lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H18N2O4S

Molecular Weight

346.4 g/mol

IUPAC Name

5-[(5-benzyl-3-carbamoylthiophen-2-yl)amino]-5-oxopentanoic acid

InChI

InChI=1S/C17H18N2O4S/c18-16(23)13-10-12(9-11-5-2-1-3-6-11)24-17(13)19-14(20)7-4-8-15(21)22/h1-3,5-6,10H,4,7-9H2,(H2,18,23)(H,19,20)(H,21,22)

InChI Key

FVXXZQSVXDPYJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=C(S2)NC(=O)CCCC(=O)O)C(=O)N

Origin of Product

United States

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